molecular formula C13H14N2O2S2 B2562918 methyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 689772-62-1

methyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2562918
CAS No.: 689772-62-1
M. Wt: 294.39
InChI Key: FDBWPJYQDOXZNZ-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by:

  • 2-Sulfanylidene (thione) group at position 2.
  • 4-Amino substituent at position 3.
  • 3-(2,6-Dimethylphenyl) moiety at position 3, providing steric bulk and lipophilicity.
  • Methyl ester at position 5, influencing solubility and metabolic stability.

Thiazole derivatives are pharmacologically significant due to their heterocyclic core, which enables diverse interactions with biological targets.

Properties

IUPAC Name

methyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-7-5-4-6-8(2)9(7)15-11(14)10(12(16)17-3)19-13(15)18/h4-6H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBWPJYQDOXZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=C(SC2=S)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylphenyl isothiocyanate with methyl 4-amino-2-thioxo-2,3-dihydrothiazole-5-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Industrial production may utilize continuous flow reactors to enhance efficiency and yield. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels.

Chemistry

Methyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with enhanced properties.

Biology

Research has indicated that this compound possesses notable biological activities:

Antimicrobial Activity

Compounds containing thiazole moieties have demonstrated significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.

Anticancer Properties

The compound exhibits cytotoxic effects against several cancer cell lines. Below is a summary of its anticancer activity:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (breast cancer)0.1Induction of apoptosis
HT29 (colon cancer)0.06Inhibition of cell proliferation
A431 (skin cancer)0.15Disruption of the cell cycle

These findings suggest that structural modifications can enhance anticancer activity by improving interactions with target proteins involved in cell growth regulation.

Medicine

Due to its diverse biological activities, this compound is explored as a potential drug candidate. Its mechanism of action involves interactions with specific molecular targets—such as enzymes or receptors—leading to various biological effects.

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties. Its unique structure allows for the creation of materials that can be tailored for particular applications in pharmaceuticals and other sectors.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring and amino group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may inhibit enzymes or interact with receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Core

Position 3 Aryl Group Modifications
Compound Name Position 3 Substituent Position 4 Group Position 5 Ester/Amide Key Properties/Bioactivity Reference
Target Compound 2,6-Dimethylphenyl Amino Methyl ester High lipophilicity (steric bulk)
Ethyl 3-(4-methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 4-Methylphenyl Methylsulfanyl Ethyl ester Enhanced metabolic stability (ethyl ester)
Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 4-Chlorophenyl Methylsulfanyl Ethyl ester Electron-withdrawing Cl may improve reactivity
4-Amino-N-(2,6-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide 2,6-Dichlorophenyl Amino Carboxamide Amide group enhances hydrogen-bonding capacity

Key Observations :

  • Replacement of the methyl ester with a carboxamide (as in ) may improve water solubility but reduce membrane permeability.
Functional Group Variations at Position 4
Compound Name Position 4 Group Biological Activity (IC50) Reference
Target Compound Amino Not reported
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) Hydrazinecarbothioamide Anticancer (HepG-2: IC50 = 1.61 μg/mL)
2-(2-(4-Methyl-2-phenylthiazole-5-carbonyl) hydrazono)-N′-phenylpropane hydrazonoyl chlorides (5a–c) Hydrazonoyl chloride Moderate anticancer activity

Key Observations :

  • Anticancer activity in related compounds (e.g., IC50 = 1.61 μg/mL for compound 7b in ) suggests the thiazole core is a viable scaffold for drug development.

Ester vs. Amide Derivatives

Compound Name Position 5 Group Solubility Bioactivity Reference
Target Compound Methyl ester Moderate (lipophilic) Not reported
4-Amino-N-(2,6-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide Carboxamide High (polar) Enhanced target binding
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Ethyl ester Low (lipophilic) Potential CNS activity

Key Observations :

  • Methyl/ethyl esters (as in the target compound and ) improve lipid solubility, aiding blood-brain barrier penetration.
  • Carboxamides (e.g., ) increase polarity, favoring solubility in aqueous environments and interaction with polar biological targets.

Thiazole vs. Thiadiazole Derivatives

Compound Name Core Structure Key Features Bioactivity Reference
Target Compound Thiazole 2-Sulfanylidene, amino, methyl ester Not reported
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole Thiadiazole Dual thiadiazole cores, sulfanyl links Antimicrobial potential

Key Observations :

  • Thiadiazoles (e.g., ) often exhibit enhanced thermal stability and antimicrobial activity compared to thiazoles.
  • The thiazole core in the target compound may offer better synthetic accessibility and metabolic flexibility.

Biological Activity

Methyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the 2,6-dimethylphenyl group enhances its lipophilicity, potentially improving its bioavailability. The sulfanylidene group contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole moieties exhibit substantial antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .

Anticancer Properties

Thiazole derivatives are recognized for their anticancer potential. Studies indicate that this compound displays cytotoxic effects against several cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (breast cancer)0.1Induction of apoptosis
HT29 (colon cancer)0.06Inhibition of cell proliferation
A431 (skin cancer)0.15Disruption of the cell cycle

The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance anticancer activity by improving interactions with target proteins involved in cell growth regulation .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Research has shown that thiazole derivatives can scavenge free radicals effectively, thereby reducing cellular damage and inflammation . This activity is particularly relevant in the context of neurodegenerative diseases and aging.

Case Studies

  • Anticancer Efficacy : A study investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with significant induction of apoptosis in MCF7 cells.
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. The mechanism was attributed to interference with bacterial metabolic pathways.

Q & A

Q. Note on Evidence Usage :

  • Synthesis protocols are informed by thiazole and selenadiazole analogs .
  • Environmental studies align with Project INCHEMBIOL’s framework for chemical fate analysis .
  • Computational strategies draw from PubChem’s bioactivity data and molecular descriptors .

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